

# IUPAC name for 4-tert-Butyl-o-xylene

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## Compound of Interest

Compound Name: **4-tert-Butyl-o-xylene**

Cat. No.: **B1293698**

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An In-depth Guide to the Systematic Nomenclature of **4-tert-Butyl-o-xylene**

## Abstract

The precise and unambiguous naming of chemical compounds is fundamental to scientific communication, ensuring that a given name corresponds to a single, unique molecular structure. The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic framework for this purpose. This technical guide provides a comprehensive analysis of the IUPAC nomenclature for the compound commonly referred to as **4-tert-Butyl-o-xylene**. We will deconstruct this semi-systematic name, apply the foundational IUPAC rules regarding parent-chain selection, substituent numbering, and alphabetical arrangement, and derive the definitive systematic name. This document serves as a reference for researchers, chemists, and drug development professionals who require a rigorous understanding of aromatic compound nomenclature.

## Part 1: Deconstruction of the Semi-Systematic Name: "**4-tert-Butyl-o-xylene**"

The name "**4-tert-Butyl-o-xylene**" is a hybrid of a common name ("xylene") and systematic numbering. While widely used and understood, a full systematic name provides greater clarity under strict IUPAC conventions.

- Parent Compound: o-Xylene: The term "xylene" is an accepted IUPAC common name for dimethylbenzene.<sup>[1][2]</sup> The prefix "ortho-" (or o-) specifies that the two methyl groups are on adjacent carbons of the benzene ring, corresponding to a 1,2-substitution pattern.<sup>[3][4]</sup>

- Substituent: tert-Butyl: This refers to the (1,1-dimethylethyl) group, a bulky alkyl substituent.
- Locant: 4-: This number indicates the position of the tert-butyl group on the xylene parent structure. By convention, the carbons bearing the methyl groups that define o-xylene are numbered 1 and 2. The numbering then proceeds around the ring to give the next substituent the lowest possible number. Assigning the methyl groups to positions 1 and 2, the tert-butyl group correctly falls on carbon 4, as numbering in the opposite direction would place it at position 5, violating the lowest locant rule.[5][6]

## Part 2: Derivation of the Systematic IUPAC Name

To achieve a fully systematic name, we must treat the compound as a substituted derivative of the fundamental parent, benzene.[5][7] This process is governed by a clear hierarchy of rules.

### Pillar 1: Identification of the Parent Compound

While "xylene" is a permissible parent name, the most rigorous systematic approach utilizes "benzene" as the parent hydrocarbon.[6][8] All attached groups—the two methyl groups and the one tert-butyl group—are then treated as substituents.

### Pillar 2: Application of the Lowest Locant Rule

With three substituents on the benzene ring, we must number the carbons of the ring to assign the lowest possible set of locants.[3] We evaluate the possible numbering schemes to find the one that gives the lowest number at the first point of difference.

- Scheme A: Begin numbering at one of the methyl groups such that the other methyl group is at position 2. This places the tert-butyl group at position 4. The resulting locant set is (1, 2, 4).
- Scheme B: Begin numbering at the tert-butyl group. This places the methyl groups at positions 3 and 4. The resulting locant set is (1, 3, 4).

Comparison:

- Set A: 1, 2, 4
- Set B: 1, 3, 4

Comparing the sets, the first point of difference occurs at the second locant (2 vs. 3). Since 2 is lower than 3, Scheme A (1, 2, 4) is the correct numbering system.[\[5\]](#)

## Pillar 3: Alphabetical Ordering of Substituents

The final step is to list the substituents in alphabetical order before the parent name.[\[7\]](#)[\[9\]](#)

- Substituents: tert-butyl, methyl, methyl.
- Combined methyl groups: dimethyl.
- For alphabetization, multiplying prefixes like "di-", "tri-", etc., and hyphenated prefixes like "sec-" and "tert-" are ignored. The prefix "iso" is an exception and is considered part of the name.[\[6\]](#)
- Therefore, we alphabetize based on "b" from butyl and "m" from methyl.

Following this rule, "butyl" precedes "methyl".

## Part 3: The Definitive IUPAC Name and Compound Data

By assembling the components according to the rules, we arrive at the definitive systematic IUPAC name.

Systematic IUPAC Name: 4-tert-Butyl-1,2-dimethylbenzene[\[10\]](#)[\[11\]](#)

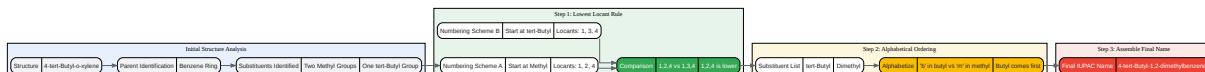
The semi-systematic name, **4-tert-Butyl-o-xylene**, remains a commonly used and acceptable synonym in many contexts.[\[12\]](#)

## Data Summary Table

Identifier	Value
Systematic IUPAC Name	4-tert-Butyl-1,2-dimethylbenzene[11]
Common Synonym	4-tert-Butyl-o-xylene[12]
CAS Registry Number	7397-06-0[13]
Molecular Formula	C <sub>12</sub> H <sub>18</sub> [10]
Molecular Weight	162.27 g/mol [13]
InChI Key	QRPSTNABSMSCS-UHFFFAOYSA-N[12]

## Part 4: Visualization of the Nomenclature Workflow

The following diagram illustrates the logical steps involved in determining the systematic IUPAC name for the target compound.



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Caption: Logical workflow for deriving the systematic IUPAC name.

## Part 5: Protocol for Systematic Naming of a Polysubstituted Benzene Derivative

This protocol establishes a self-validating, step-by-step methodology for naming complex benzene derivatives, using 4-tert-Butyl-1,2-dimethylbenzene as the exemplar.

Objective: To determine the unambiguous, systematic IUPAC name for a given polysubstituted benzene structure.

Methodology:

- Identify the Parent Aromatic System:
  - Action: Confirm that the core structure is a single benzene ring.
  - Rationale: For monocyclic aromatic hydrocarbons, "benzene" is the fundamental parent name.<sup>[8]</sup> This avoids ambiguity from using common names like toluene or xylene when multiple, non-prioritized alkyl groups are present.
- Identify All Substituents:
  - Action: List every group attached to the benzene ring.
  - Exemplar: For the given structure, the substituents are two (2) methyl groups and one (1) tert-butyl group.
- Determine Numbering by Applying the Lowest Locant Rule:
  - Action: Number the carbons of the benzene ring starting at each substituent in turn. Proceed clockwise and counter-clockwise to generate all possible unique locant sets.
  - Exemplar:
    - Starting at a methyl group yields the set {1, 2, 4}.
    - Starting at the tert-butyl group yields the set {1, 3, 4}.
  - Action: Compare the generated sets numerically. The correct set is the one with the lowest number at the first point of difference.
  - Exemplar: Comparing {1, 2, 4} and {1, 3, 4}, the first difference is at the second position (2 vs. 3). The set {1, 2, 4} is therefore chosen.

- Rationale: This rule is hierarchical and ensures a single, reproducible numbering scheme for any substitution pattern.[3][5]
- Alphabetize Substituent Prefixes:
  - Action: Group identical substituents using multiplying prefixes (di, tri, etc.). List the unique substituent names.
  - Exemplar: The substituents are tert-butyl and dimethyl.
  - Action: Arrange the substituent names alphabetically. Ignore multiplying prefixes and simple modifiers like sec- and tert-.
  - Exemplar: Alphabetize based on "butyl" and "methyl". The order is: tert-butyl, then dimethyl.
  - Rationale: Alphabetical ordering provides a consistent and unambiguous sequence for listing the substituents in the final name.[9]
- Assemble the Final Systematic Name:
  - Action: Construct the name in the following order: (Locant)-(Substituent) - (Locant)-(Substituent)...(Parent Name).
  - Exemplar:
    - The tert-butyl group is at position 4.
    - The two methyl groups are at positions 1 and 2.
    - The parent is benzene.
  - Final Name: 4-tert-Butyl-1,2-dimethylbenzene

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